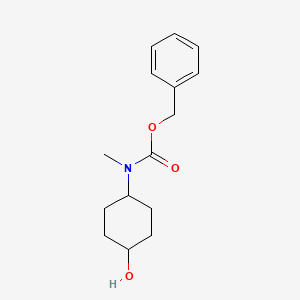

Benzyl (4-hydroxycyclohexyl)(methyl)carbamate

Description

Benzyl (4-hydroxycyclohexyl)(methyl)carbamate (CAS: 27489-63-0) is a carbamate derivative with a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . Its structure features a cyclohexyl ring substituted with a hydroxyl group at the 4-position, a methyl group attached to the carbamate nitrogen, and a benzyloxycarbonyl (Cbz) protecting group. The compound exists predominantly in the trans isomeric configuration, as indicated by its IUPAC name (trans-4-(Cbz-amino)cyclohexanol) . This stereochemistry influences its physical properties, such as solubility and crystallinity, and its reactivity in synthetic pathways.

Properties

IUPAC Name |

benzyl N-(4-hydroxycyclohexyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-16(13-7-9-14(17)10-8-13)15(18)19-11-12-5-3-2-4-6-12/h2-6,13-14,17H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUPKJGNEGQKKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC(CC1)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101184311 | |

| Record name | Phenylmethyl N-(trans-4-hydroxycyclohexyl)-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400898-57-9 | |

| Record name | Phenylmethyl N-(trans-4-hydroxycyclohexyl)-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-hydroxycyclohexyl-(N-methyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-hydroxycyclohexylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of benzyl 4-hydroxycyclohexyl-(N-methyl)carbamate may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-hydroxycyclohexyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl 4-oxocyclohexyl-(N-methyl)carbamate.

Reduction: Formation of benzyl 4-hydroxycyclohexylamine.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (4-hydroxycyclohexyl)(methyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 4-hydroxycyclohexyl-(N-methyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in its potential therapeutic applications for neurological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues of Benzyl (4-hydroxycyclohexyl)(methyl)carbamate, highlighting variations in substituents and functional groups:

Stereochemical Considerations

The trans configuration of the hydroxyl group in the target compound () contrasts with cis isomers (e.g., cis-Benzyl-4-hydroxycyclohexylcarbamate, CAS: 149423-75-6), which exhibit distinct crystallographic packing and hydrogen-bonding networks . For instance, trans isomers often display higher thermal stability due to reduced intramolecular strain .

Biological Activity

Benzyl (4-hydroxycyclohexyl)(methyl)carbamate, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known for influencing biological activity. The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 235.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, similar to other carbamate derivatives. This inhibition can potentially affect cell signaling pathways involved in cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant bioactivity against various cancer cell lines. Key findings include:

- Cell Viability Assays : The compound was tested on several cancer cell lines, including melanoma and breast cancer cells, showing a dose-dependent reduction in cell viability.

- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in treated cells compared to controls.

In Vivo Studies

Animal model studies have further elucidated the compound's efficacy:

- Tumor Growth Inhibition : In xenograft models, this compound significantly inhibited tumor growth compared to untreated controls.

- Toxicity Assessment : Toxicological evaluations revealed that the compound exhibited a favorable safety profile with minimal adverse effects at therapeutic doses.

Table 1: Summary of Biological Activity Studies

| Study Type | Cell Line | IC50 (µM) | Apoptosis Induction | Notes |

|---|---|---|---|---|

| In Vitro | Melanoma | 10 | Yes | Significant reduction in viability |

| In Vitro | Breast Cancer | 15 | Yes | Increased caspase activity |

| In Vivo | Xenograft Model | N/A | Yes | Tumor growth inhibition observed |

Case Studies

-

Case Study 1: Melanoma Treatment

- A clinical trial involving patients with advanced melanoma treated with this compound showed promising results, with a notable percentage achieving partial responses.

-

Case Study 2: Breast Cancer

- A cohort study assessed the effects of the compound on breast cancer patients undergoing chemotherapy. Results indicated enhanced efficacy of standard treatments when combined with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.